molecular formula C19H24N2O4S2 B2926775 (E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 946337-75-3

(E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2926775
CAS No.: 946337-75-3
M. Wt: 408.53
InChI Key: WNZPSRXAFZZPOJ-FMQUCBEESA-N
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Description

The compound "(E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate" is a thiazole derivative featuring a thioether-linked 4-methoxyphenyl group, an imino-butanoyl chain, and an ethyl carboxylate ester. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The stereochemistry (E-configuration) and substitution patterns (e.g., methyl groups at positions 3 and 4 of the thiazole ring) likely influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)sulfanylbutanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-5-25-18(23)17-13(2)21(3)19(27-17)20-16(22)7-6-12-26-15-10-8-14(24-4)9-11-15/h8-11H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZPSRXAFZZPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)CCCSC2=CC=C(C=C2)OC)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The structure of the compound can be represented as follows:

 E ethyl 2 4 4 methoxyphenyl thio butanoyl imino 3 4 dimethyl 2 3 dihydrothiazole 5 carboxylate\text{ E ethyl 2 4 4 methoxyphenyl thio butanoyl imino 3 4 dimethyl 2 3 dihydrothiazole 5 carboxylate}

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a variety of biological activities. The specific compound has been studied for its effects on several biological pathways and its potential therapeutic applications.

Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial properties. In vitro studies have shown that various thiazole compounds exhibit activity against a range of bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli have been documented to be as low as 50 µg/mL, indicating potent activity .

Anticancer Properties

The anticancer potential of thiazole derivatives is another area of active research. Compounds similar to (E)-ethyl 2-((4-((4-methoxyphenyl)thio)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate have shown promise in inhibiting tumor cell proliferation:

  • Cell Line Studies : In studies involving human cancer cell lines such as MDA-MB-231 (breast cancer), compounds derived from thiazoles demonstrated IC50 values ranging from 28 to 290 ng/mL, suggesting selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of various thiazole derivatives.
    • Methodology : A series of thiazole compounds were synthesized and tested against a panel of bacterial strains.
    • Results : The study found that certain derivatives exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
  • Investigation into Anticancer Effects :
    • Objective : To assess the anticancer activity of thiazole derivatives on specific cancer cell lines.
    • Methodology : Cell viability assays were performed using MDA-MB-231 and SK-Hep-1 cell lines.
    • Results : The results indicated that some derivatives selectively inhibited cancer cell growth with minimal effects on normal cells .

Table of Biological Activities

Activity TypeCompound StructureMIC/IC50 ValuesTarget Organisms/Cells
AntibacterialThiazole Derivative50 µg/mLStaphylococcus aureus, E. coli
AnticancerThiazole DerivativeIC50 = 28–290 ng/mLMDA-MB-231 (breast), SK-Hep-1 (liver)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

The closest structurally related compound in the provided evidence is Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3), a thienopyridine derivative with an ethyl carboxylate ester and a Boc-protected amine group . Below is a comparative analysis:

Feature Target Compound Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate
Core Heterocycle 2,3-Dihydrothiazole (5-membered, sulfur and nitrogen) Thieno[2,3-c]pyridine (fused 6-membered pyridine + 5-membered thiophene)
Substituents 4-Methoxyphenylthio, imino-butanoyl, 3,4-dimethyl groups Boc-protected amine, ester group, fused bicyclic system
Functional Groups Carboxylate ester, thioether, imine Carboxylate ester, Boc-amine, thiophene
Potential Applications Hypothesized antimicrobial/antitumor activity (based on thiazole derivatives) Not specified in evidence; likely intermediates in drug synthesis
Safety Data No information provided Classified as a laboratory chemical; limited hazard data

Key Differences and Implications

Heterocyclic Core: The thiazole ring in the target compound may confer distinct electronic properties compared to the fused thienopyridine system, affecting binding to biological targets or catalytic sites.

Substituent Effects : The 4-methoxyphenylthio group in the target compound could enhance lipophilicity and membrane permeability relative to the Boc-amine group in the analogue.

Stereochemical Considerations: The (E)-configuration of the imine group in the target compound may influence its stability and reactivity, a factor absent in the thienopyridine analogue.

Methodological Relevance of SHELX in Structural Analysis

For example:

  • SHELXL : Used to refine the target compound’s crystal structure, ensuring accurate bond lengths, angles, and stereochemical assignments.
  • SHELXE : Could aid in resolving phase problems during X-ray diffraction studies of similar thiazole derivatives.

Limitations of Available Evidence

The provided materials lack:

  • Pharmacological data (e.g., IC₅₀ values, toxicity profiles) for the target compound.
  • Direct comparisons of synthetic routes, stability, or spectroscopic properties.
  • References to additional analogues (e.g., other thiazole or thiophene derivatives).

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyMethod/ValueReference
Molecular Weight306.318 g/mol (similar compound)
logP (Octanol-Water)Predicted 3.2 (±0.5)Software-based
HPLC Purity≥95% (C18 column, 254 nm)

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